molecular formula C17H13N3O2 B3870078 2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione

2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione

Cat. No.: B3870078
M. Wt: 291.30 g/mol
InChI Key: QLXPPRFFSCNWRX-ROUMAOROSA-N
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Description

2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione is a complex organic compound that belongs to the family of indanedione derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor, participating in redox reactions and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione is unique due to its specific structural features and reactivity. Similar compounds include other indanedione derivatives such as indanone and indan-1,3-dione . These compounds share some chemical properties but differ in their specific applications and reactivity profiles .

Properties

IUPAC Name

2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11(20-19-10-12-5-4-8-18-9-12)15-16(21)13-6-2-3-7-14(13)17(15)22/h2-10,15H,1H3/b19-10+,20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXPPRFFSCNWRX-ROUMAOROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=CC1=CN=CC=C1)C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C\C1=CN=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione
Reactant of Route 2
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione
Reactant of Route 3
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione
Reactant of Route 4
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione
Reactant of Route 5
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[(E)-C-methyl-N-[(E)-pyridin-3-ylmethylideneamino]carbonimidoyl]indene-1,3-dione

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